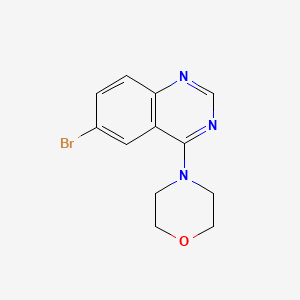

4-(6-Bromoquinazolin-4-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-bromoquinazolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJHKFWXUFPBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activity Investigations of 4 6 Bromoquinazolin 4 Yl Morpholine and Analogues

Antimicrobial Activity Research

The emergence of drug-resistant microbial pathogens has necessitated the search for novel antimicrobial agents. Quinazoline (B50416) derivatives have been identified as a promising class of compounds, exhibiting a broad spectrum of activity. rphsonline.com Research has shown that substitutions at various positions on the quinazoline ring can significantly influence their potency against bacteria and fungi. nih.gov Specifically, the presence of a halogen atom at the C-6 position and various substitutions at the C-2 and C-3 positions have been shown to be important for antimicrobial efficacy. nih.gov While data specifically for 4-(6-bromoquinazolin-4-yl)morpholine is limited, studies on its analogues, particularly bromo-substituted quinazolinones, provide valuable insights into its potential antimicrobial profile.

Antibacterial Potency against Gram-Positive Microorganisms (e.g., Staphylococcus aureus, Enterococcus)

Investigations into bromo-quinazoline analogues have demonstrated activity against Gram-positive bacteria. A study on a series of 6,8-dibromo-4(3H)quinazolinone derivatives revealed varying degrees of antibacterial efficacy. nih.gov For instance, against Staphylococcus aureus, one of the most potent compounds in the series exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov The same compound was also active against Bacillus cereus. nih.gov Other research into novel quinazoline derivatives has also reported activity against S. aureus, although some derivatives showed low activity. asianpubs.orgasianpubs.org The morpholine (B109124) moiety itself is recognized for its contribution to the antimicrobial properties of various chemical scaffolds. researchgate.netnih.gov

Table 1: In Vitro Antibacterial Activity of a 6,8-Dibromo-4(3H)quinazolinone Analogue

| Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | N/A | 25 | nih.gov |

| Legionella monocytogenes | N/A | 1.56 | nih.gov |

Antibacterial Potency against Gram-Negative Microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of quinazoline derivatives often differs between Gram-positive and Gram-negative bacteria, with the latter frequently showing more resistance due to their outer membrane. researchgate.net Nevertheless, certain bromo-quinazoline analogues have shown significant potency against Gram-negative strains. In the same study of 6,8-dibromo-4(3H)quinazolinone derivatives, potent activity was observed against Escherichia coli and Salmonella typhimurium, with one derivative showing a MIC of 1.56 µg/mL and 3.125 µg/mL, respectively. nih.gov However, its activity against Pseudomonas aeruginosa was less pronounced, with a MIC of 25 µg/mL. nih.gov Another study on 8-bromo-2-chloroquinazoline (B592065) derivatives also noted significant antibacterial activity, particularly against E. coli. researchgate.net

Table 2: In Vitro Antibacterial Activity of a 6,8-Dibromo-4(3H)quinazolinone Analogue

| Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | N/A | 1.56 | nih.gov |

| Pseudomonas aeruginosa | N/A | 25 | nih.gov |

Antifungal Activity Research

The antifungal potential of the bromo-quinazoline scaffold has also been a subject of investigation. Research into 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activities against a range of plant pathogenic fungi, with EC50 values between 17.47 to 70.79 µg/mL. researchgate.net Similarly, studies on 6,8-dibromo-4(3H)quinazolinone derivatives have reported potent in vitro antifungal activity. nih.gov One of the most active compounds in this series displayed remarkable efficacy against Candida albicans and Aspergillus flavus, with MICs of 0.78 µg/mL and 0.097 µg/mL, respectively. nih.gov Furthermore, a brominated quinoline (B57606) derivative, known as bromoquinol, has been shown to exhibit broad-spectrum, potent antifungal activity, which is potentiated by iron starvation. bohrium.comelsevierpure.com

Table 3: In Vitro Antifungal Activity of a 6,8-Dibromo-4(3H)quinazolinone Analogue

| Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | N/A | 0.78 | nih.gov |

Anticancer Activity Research

The quinazoline core is a well-established pharmacophore in the design of anticancer agents, most notably as inhibitors of protein kinases. bohrium.com The 6-bromo substitution is a common feature in several potent derivatives, and the addition of a morpholine ring has been explored to enhance pharmacokinetic and pharmacodynamic properties. nih.gov The anticancer research on these analogues has primarily focused on their cytotoxic effects against various human cancer cell lines and their ability to inhibit key enzymes involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines (e.g., MCF-7, HeLa, PC3, DU-145, A549, Colo-205, A2780)

A substantial body of research has evaluated the cytotoxic potential of quinazoline derivatives, including those with bromo and morpholine substitutions, against a panel of human cancer cell lines.

One study synthesized a series of morpholine-substituted quinazoline derivatives and tested their efficacy against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Two compounds from this series, AK-3 and AK-10, were identified as the most active, displaying significant cytotoxic activity. nih.govrsc.org For example, compound AK-10 showed IC50 values of 8.55 µM against A549 cells and 3.15 µM against MCF-7 cells. nih.govrsc.org

Another study focused on 6-bromo quinazoline-4(3H)-one derivatives and evaluated their cytotoxicity against MCF-7 and colon adenocarcinoma (SW480) cell lines. nih.gov The most potent compound in this series, designated 8a, exhibited an IC50 value of 15.85 µM against MCF-7 cells. nih.gov

Further research on other quinazolinone derivatives has demonstrated activity against colon cancer cell lines, including Colo-205. nih.gov A novel series of 2-mercapto-quinazolin-4-one analogs was synthesized, with one compound showing a 50% growth inhibition (GI50) of 15.1 µM against a panel of 60 cancer cell lines, including Colo-205. nih.gov

The table below summarizes the cytotoxic activities of various bromo-quinazoline analogues and related derivatives against the specified human cancer cell lines.

Table 4: In Vitro Cytotoxicity of this compound Analogues Against Human Cancer Cell Lines

| Compound Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| AK-3 (Morpholine quinazoline deriv.) | A549 | Lung | 10.38 | nih.gov |

| AK-10 (Morpholine quinazoline deriv.) | A549 | Lung | 8.55 | nih.gov |

| Compound 18 (Quinazoline deriv.) | A549 | Lung | 1.89 | semanticscholar.org |

| AK-3 (Morpholine quinazoline deriv.) | MCF-7 | Breast | 6.44 | nih.gov |

| AK-10 (Morpholine quinazoline deriv.) | MCF-7 | Breast | 3.15 | nih.gov |

| Compound 8a (6-Bromoquinazolinone deriv.) | MCF-7 | Breast | 15.85 | nih.gov |

| Compound 18 (Quinazoline deriv.) | MCF-7 | Breast | 1.25 | semanticscholar.org |

| Compound 24 (Quinazolinone deriv.) | Colo-205 | Colon | 15.1 (GI50) | nih.gov |

| Quinazoline-sulfonamide hybrid | HeLa | Cervical | Minor Activity | frontiersin.org |

Investigation of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone in the development of EGFR-TK inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) belonging to this class. researchgate.net EGFR is a key regulator of cell proliferation and survival, and its overexpression or mutation is common in many cancers, making it a prime therapeutic target. nih.govbiorxiv.org These inhibitors typically function by competing with ATP for its binding site in the intracellular kinase domain of the receptor. bohrium.com

Research has demonstrated that 4-(3-bromoanilino) quinazoline derivatives are particularly potent inhibitors of EGFR-TK. amazonaws.com For example, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline was found to be a highly potent inhibitor with an IC50 value of 0.025 nM. An even more potent analogue, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, exhibited an IC50 of 0.006 nM, highlighting the significant impact of substitutions on the quinazoline ring. amazonaws.com Molecular docking studies on various 6-bromo quinazolinone derivatives have further supported their potential binding mode within the active site of EGFR. nih.gov While these compounds are not direct morpholine analogues, they underscore the importance of the 6-bromo quinazoline core in achieving high-affinity inhibition of EGFR-TK.

Table 5: EGFR-TK Inhibitory Activity of Bromo-Anilinoquinazoline Analogues

| Compound Analogue | IC50 (nM) | Reference |

|---|---|---|

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | 0.025 | amazonaws.com |

Phosphoinositide 3-Kinase (PI3K) Inhibition Research, with Focus on PI3Kδ

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for cell signaling pathways that govern cell proliferation, differentiation, survival, and motility. nih.gov The δ (delta) isoform of PI3K is predominantly expressed in leukocytes, making it a key target for inflammatory diseases and hematological malignancies. nih.gov

Research into quinazoline-based compounds has identified them as potent and selective inhibitors of PI3Kδ. nih.govfigshare.com Through a scaffold deconstruction-reconstruction strategy, 4-aryl quinazolines were optimized into highly selective PI3Kδ inhibitors. nih.govfigshare.com While the parent compound 4-aryl quinazoline showed some activity against PI3Kα, modifications at the 4- and 6-positions of the quinazoline ring significantly enhanced potency and selectivity for the δ isoform. nih.gov For instance, compound 11 from one study demonstrated that biochemical PI3Kδ inhibition effectively modulates immune cell function in human, rat, and mouse models. nih.gov

Further studies have shown that 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives also exhibit potent PI3Kδ inhibition, with some analogues showing IC50 values comparable to the approved drug idelalisib. nih.gov This highlights the importance of substitution at the 4- and 6-positions of the quinazoline core for achieving high potency and isoform selectivity.

Table 1: PI3K Isoform Inhibition by Quinazoline Analogues Data sourced from biochemical assays.

| Compound | PI3Kα (pIC50) | PI3Kβ (pIC50) | PI3Kγ (pIC50) | PI3Kδ (pIC50) |

|---|---|---|---|---|

| 2c | 6.8 | 5.5 | 5.4 | 7.0 |

| 3b | 6.1 | 5.7 | 5.4 | 7.1 |

| 11 | 6.3 | 6.2 | 6.2 | 8.2 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Source: Adapted from J. Med. Chem. 2016, 59, 15, 7071–7083. nih.gov

Exploration of Dual Inhibition Strategies (e.g., PI3K/mTOR Pathway)

Given the structural similarities in the ATP-binding sites of PI3K and the mammalian target of rapamycin (B549165) (mTOR), developing dual inhibitors has become a significant strategy in cancer therapy. nih.govnih.gov The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in various cancers. nih.gov

Research has led to the synthesis of dimorpholinoquinazoline-based compounds as potential inhibitors of the PI3K/Akt/mTOR pathway. nih.gov In one study, a synthesized compound, 7c , demonstrated inhibition of the phosphorylation of Akt, mTOR, and S6K at concentrations between 125–250 nM. nih.gov The inclusion of a morpholine ring is a common feature in many clinical and marketed mTOR inhibitors, as it can increase water solubility and facilitate key interactions within the ATP-binding pocket of the kinase. nih.govscilit.com While many dual inhibitors are based on other scaffolds like pyrazolopyrimidines or thienopyrimidines, the quinazoline core remains a viable framework for designing these targeted agents. nih.govresearchgate.netresearchgate.net

Table 2: Activity of Dimorpholinoquinazoline Analogue 7c

| Target Protein | Inhibitory Effect | Concentration |

|---|---|---|

| p-Akt (Ser473) | Inhibition of phosphorylation | 125–250 nM |

| p-mTOR (Ser2448) | Inhibition of phosphorylation | 125–250 nM |

| p-S6K (Thr389) | Inhibition of phosphorylation | 125–250 nM |

Source: Adapted from Molecules 2021, 26, 689. nih.gov

Research on DYRK/CLK Kinase Inhibition

The dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families are involved in regulating alternative pre-mRNA splicing, a process often dysregulated in cancer and neurodegenerative diseases. nih.govresearchgate.net Consequently, these kinases have emerged as important therapeutic targets. nih.gov

The pyrido[3,4-g]quinazoline scaffold, a structural relative of quinazoline, has been a source of potent DYRK/CLK inhibitors. researchgate.netmdpi.com The introduction of aminoalkylamino groups at the 2-position of this scaffold has yielded compounds with low nanomolar affinity and selective inhibition of CLK1 and/or DYRK1A. nih.gov For example, compound 9m in one study was identified as a highly active inhibitor of CLK1 with an IC50 of 18 nM. researchgate.net Structural modifications, such as the introduction of a nitro group, can reshape the inhibitory effects on different DYRK/CLK isoenzymes, demonstrating the tunability of this scaffold. mdpi.com

Table 3: Inhibition of DYRK/CLK Kinases by Pyrido[3,4-g]quinazoline Analogues

| Compound | DYRK1A (IC50, nM) | CLK1 (IC50, nM) |

|---|---|---|

| 9m | 120 | 18 |

| 9n | 36 | 29 |

| 10d | 18 | 44 |

IC50 represents the half-maximal inhibitory concentration. Source: Adapted from Eur. J. Med. Chem. 2019, 171, 348-364. nih.govresearchgate.net

Anti-inflammatory Activity Research

Quinazoline derivatives have been extensively investigated for their anti-inflammatory properties. mdpi.comnih.gov Studies on 2,4,6-trisubstituted-quinazoline derivatives have identified several compounds with significant anti-inflammatory activity, with some also showing a combined ability to inhibit pain. nih.gov

Specifically, a series of 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives showed promising anti-inflammatory activity in animal models. nih.gov The presence of the bromine atom at the 6-position is a key feature of these potent analogues. The anti-inflammatory effects are often evaluated using the carrageenan-induced paw edema model in rats, where the reduction in swelling indicates activity. jneonatalsurg.com In some studies, certain 4-aminoquinazoline derivatives containing morpholine moieties were identified as potent inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. researchgate.net

Table 4: Anti-inflammatory Activity of Substituted Quinazoline Derivatives Activity measured by inhibition of carrageenan-induced paw edema in rats.

| Compound | % Inhibition of Edema (at 3h) |

|---|---|

| VIa (6-bromo derivative) | 49.3 |

| VIIa (6-bromo derivative) | 52.8 |

| VIIIa (6-bromo derivative) | 55.4 |

| Indomethacin (Standard) | 61.2 |

Source: Adapted from Arch. Pharm. Res. 2009, 32, 10, 1335-1346. nih.gov

Antioxidant Activity Research

The quinazolin-4(3H)-one scaffold has been explored for its potential as an antioxidant agent. sapub.orgnih.gov The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. sapub.org A change in color from purple to yellow in the DPPH assay indicates that a compound can donate a hydrogen atom or electron to neutralize the radical, demonstrating its antioxidant potential. sapub.org

Studies on various 2-substituted quinazolin-4(3H)-ones have shown that the nature and position of substituents on a phenyl ring at the 2-position are critical for activity. nih.gov For example, the presence of one or more hydroxyl groups, particularly in ortho or para positions, is often required for potent radical scavenging activity. nih.gov Some brominated quinazolinone derivatives have also been shown to exhibit better antioxidant activity than their unsubstituted counterparts. researchgate.net

Table 5: Antioxidant Activity of 2-Substituted Quinazolin-4(3H)-ones Activity measured by DPPH radical scavenging assay.

| Compound | EC50 (µM) |

|---|---|

| 21e (2,3-dihydroxyphenyl) | 7.5 |

| 21g (2,5-dihydroxyphenyl) | 7.4 |

| 21h (3,4-dihydroxyphenyl) | 7.2 |

| Trolox (Standard) | 5.8 |

EC50 is the effective concentration required to scavenge 50% of DPPH radicals. Source: Adapted from Molecules 2021, 26, 6870. nih.gov

Antiviral Activity Research

The quinazoline core is a feature of various compounds investigated for antiviral activity against a range of viruses. mdpi.combohrium.com Research has demonstrated that quinazoline analogues can inhibit the replication of viruses such as the cucumber mosaic virus, hepatitis C virus (HCV), and even SARS-CoV-2. mdpi.comnih.gov

Specifically, derivatives of 6-bromo-4(3H)-quinazolinone have been synthesized and evaluated for their antiviral properties. In one study, a series of quinazoline urea (B33335) analogues were tested, with one compound showing potent inhibition of influenza A and B viruses. researchgate.net Another study found that certain 2-sulfanylquinazolines containing a chalcone (B49325) fragment were more active against the tobacco mosaic virus than the reference drug ribavirin. mdpi.com The broad spectrum of activity highlights the versatility of the quinazoline scaffold in developing new antiviral agents. mdpi.combohrium.comnih.gov

Table 6: Antiviral Activity of Quinazoline Analogues

| Virus | Compound Type | Result (EC50) |

|---|---|---|

| Influenza A H1N1 | Quinazoline urea analogue (4k ) | 0.025 µM |

| Coxsackie virus B4 | Quinazoline urea analogue (4e ) | 0.029 µM |

| SARS-CoV-2 RdRp | Quinoline/Quinazoline analogue (I-13e ) | Strong Inhibition |

EC50 is the half-maximal effective concentration. Sources: Adapted from ACS Infect. Dis. 2021, 7, 6, 1535–1544 and Bioorg. Med. Chem. 2013, 21, 22, 6842-9. nih.govresearchgate.net

Analgesic Activity Research

Alongside anti-inflammatory effects, many quinazoline derivatives have been screened for analgesic (pain-relieving) properties. nih.govjneonatalsurg.comencyclopedia.pub The analgesic potential is often assessed using methods like the hot plate test, which measures response to thermal pain, and the acetic acid-induced writhing test, which evaluates response to chemically induced visceral pain. jneonatalsurg.comnih.gov

Studies have shown that various 2,4,6-trisubstituted-quinazoline derivatives possess potent analgesic effects, with some compounds being more effective than the reference drug Indomethacin. nih.gov A series of 6-bromo-4(3H)-quinazolinone derivatives demonstrated promising analgesic activity in animal models. nih.gov Furthermore, research on other halogenated quinazolines, such as those with chloro and dichloro substitutions, has also yielded compounds with significant analgesic activity. hilarispublisher.com This indicates that the core quinazoline structure, particularly with halogen substitutions, is a promising foundation for the development of new analgesic agents. hilarispublisher.comjapsonline.com

Table 7: Analgesic Activity of Quinazoline Derivatives Activity measured by acetic acid-induced writhing test in mice.

| Compound | % Protection |

|---|---|

| VIa (6-bromo derivative) | 48.2 |

| VIIa (6-bromo derivative) | 51.5 |

| VIIIa (6-bromo derivative) | 54.7 |

| Indomethacin (Standard) | 60.3 |

Source: Adapted from Arch. Pharm. Res. 2009, 32, 10, 1335-1346. nih.gov

Enzyme Modulating Ability Research (e.g., Drug Metabolizing Enzymes)

While direct experimental studies on the enzyme modulating ability of this compound are not extensively documented in publicly available literature, research into structurally related quinazoline and morpholine-containing analogues provides valuable insights into the potential interactions of this compound class with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes are crucial in the metabolism of a vast majority of therapeutic agents.

Investigations into novel quinazoline compounds featuring a morpholino substitution have explored their effects on several key cytochrome P450 isozymes. A study on 2-(morpholin-4-yl) quinazolin-4(1H)-one derivatives with various substitutions on the quinazoline ring examined their metabolic profiles with CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov These particular cytochromes are responsible for the metabolism of a significant percentage of all xenobiotics in the liver. nih.gov The findings indicated that even closely related structural analogues could exhibit significantly different cytochrome P450 metabolism profiles, highlighting the sensitivity of enzyme-compound interactions to minor structural modifications. nih.gov

Further research has focused on the inhibitory potential of quinazoline derivatives against specific CYP enzymes implicated in cancer, such as CYP1B1. A series of twenty quinazoline analogues were synthesized and evaluated for their ability to inhibit CYP1B1 and CYP1A1. nih.gov From this series, several compounds emerged as potent inhibitors of CYP1B1, with IC50 values in the nanomolar range. nih.gov Notably, selectivity studies with other homologous CYP enzymes from the CYP1, CYP2, and CYP3 families suggested that these potent inhibitors were likely to be free from significant drug-drug interaction liabilities. nih.gov

The data below summarizes the inhibitory activity of selected quinazoline analogues against CYP1B1 and CYP1A1. nih.gov

| Compound ID | Structure | CYP1B1 IC₅₀ (nM) | CYP1A1 IC₅₀ (nM) |

| 5c | 2-(4-fluorophenyl)-6,7-dimethoxy-3H-quinazolin-4-one | 40 | >1000 |

| 5h | 2-(4-chlorophenyl)-6,7-dimethoxy-3H-quinazolin-4-one | 80 | >1000 |

| 5j | 2-(4-bromophenyl)-6,7-dimethoxy-3H-quinazolin-4-one | 100 | >1000 |

| 5k | 2-(4-iodophenyl)-6,7-dimethoxy-3H-quinazolin-4-one | 150 | >1000 |

| 5m | 2-(4-methoxyphenyl)-6,7-dimethoxy-3H-quinazolin-4-one | 200 | >1000 |

| 5n | 2-(4-(trifluoromethoxy)phenyl)-6,7-dimethoxy-3H-quinazolin-4-one | 90 | >1000 |

The morpholine moiety itself has also been investigated as part of other chemical scaffolds for its potential to inhibit cytochrome P450 enzymes. A study on aryl morpholino triazenes identified compounds that could inhibit both CYP1A1 and CYP1B1. nih.gov This suggests that the morpholine group can be a component of molecules targeting these enzymes. nih.gov For instance, one of the synthesized triazenes demonstrated IC50 values of 10 μM and 18 μM for CYP1A1 and CYP1B1, respectively, while other analogues showed selective inhibition of CYP1B1 with IC50 values as low as 2 μM. nih.gov

The inhibitory activity of selected aryl morpholino triazenes is presented in the table below. nih.gov

| Compound ID | Structure | CYP1A1 IC₅₀ (µM) | CYP1B1 IC₅₀ (µM) |

| 2 | 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine | 10 | 18 |

| 3 | 4-[(E)-2-(4-methoxyphenyl)diazenyl]-morpholine | >100 | 2 |

| 6 | 4-[(E)-2-(naphthalen-1-yl)diazenyl]-morpholine | >100 | 7 |

Collectively, while specific data for this compound is pending, the available research on its structural components—the quinazoline core and the morpholine substituent—indicates a potential for this compound to interact with and possibly inhibit drug-metabolizing enzymes, particularly within the cytochrome P450 family. The halogen substitution at the 6-position of the quinazoline ring could further influence this activity, a common strategy in medicinal chemistry to modulate the metabolic stability and potency of drug candidates. Therefore, dedicated preclinical investigation into the enzyme modulating profile of this compound is warranted to fully characterize its potential for drug-drug interactions.

Structure Activity Relationship Sar Studies of 4 6 Bromoquinazolin 4 Yl Morpholine Derivatives

Impact of Substitutions on the Quinazoline (B50416) Ring System

The biological activity of quinazoline-based compounds can be significantly altered by the introduction of various substituents at different positions of the fused ring system.

Position 4 of the quinazoline ring is a critical site for modification, and the nature of the substituent at this position plays a pivotal role in determining the compound's biological profile. A wide variety of groups have been explored at this position, including morpholine (B109124), pyrrolidine, piperidine (B6355638), and aniline (B41778) moieties. nih.gov

Morpholine: The 4-morpholinyl-quinazoline scaffold has been identified in compounds with potential anti-obesity activity, acting as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. nih.gov

Aniline Derivatives: The 4-anilinoquinazoline (B1210976) core is a well-established pharmacophore for anticancer agents, particularly as tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net Many clinically approved TKIs, such as Gefitinib (B1684475) and Erlotinib (B232), are based on this structure. nih.gov

Other Amines: Studies on 4-aminoquinazoline derivatives have shown that modifications to the amino group can significantly impact activity. For example, alkylation of the primary amine at the 4-position has been shown to impair the antiproliferative activity of certain series of compounds. mdpi.com

The choice of substituent at C4 is therefore crucial for directing the molecule's therapeutic application and potency.

The development of hybrid molecules that combine two or more pharmacophoric scaffolds is a growing strategy in drug discovery. Fusing or linking a pyrimidine (B1678525) ring to the quinazoline core has led to the creation of novel derivatives with interesting biological activities. Both quinazoline and pyrimidine are considered effective therapeutic scaffolds that can contribute to improved pharmacokinetic properties. researchgate.netnih.gov

Quinazolinone–pyrimidine hybrids have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and dipeptidyl peptidase-4 (DPP4). nih.gov Structure-activity relationship studies on these hybrids revealed that substitutions on the phenyl ring linked to the pyrimidine moiety significantly influenced cytotoxic activity. For instance, compounds featuring one or two halogen substitutions on the phenyl ring demonstrated notable antiproliferative effects. nih.gov

Position 2 of the quinazoline ring is another key site for structural modification, with 2-substituted-4(3H)-quinazolinones being an extensively studied class of compounds. nih.gov The introduction of an aryl or phenyl group at this position can profoundly influence cytotoxicity, with the electronic properties of the substituent playing a critical role.

A study on 2-aryldibromoquinazolinone derivatives found that:

Electron-donating groups (e.g., methoxy, benzyloxy) on the 2-aryl ring increased cytotoxic activities. nih.gov

Electron-withdrawing groups (e.g., halogens, nitro group) at the para position of the 2-aryl ring resulted in a loss of cytotoxic effect. nih.gov

Halogen groups at the meta position of the 2-aryl ring retained some level of cytotoxic activity. nih.gov

This indicates that the electronic nature and position of substituents on the 2-aryl moiety are crucial determinants of the compound's anticancer potential.

| Compound | Substituent on 2-Aryl Ring | Position | Electronic Effect | Cytotoxic Activity (IC50 µM) on MCF-7 cells |

|---|---|---|---|---|

| 1b | Cl | meta | Withdrawing | 201.5 ± 26.2 |

| 1c | F | meta | Withdrawing | 599.5 ± 136.5 |

| 1f | OCH3 | meta | Donating | 101.4 ± 12.20 |

| 1g | OCH2Ph | para | Donating | 156 ± 22.63 |

| - | Cl, F, NO2 | para | Withdrawing | > 1000 (No activity) |

Contribution of the Morpholine Moiety to Biological Activity

The morpholine ring is frequently incorporated into bioactive molecules and is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govresearchgate.net

The morpholine moiety can significantly enhance the potency of a compound through direct molecular interactions with its biological target. nih.govresearchgate.net Its structural features allow it to participate in various non-covalent interactions:

Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. researchgate.netnih.gov

Hydrophobic Interactions: The relatively electron-deficient ring can establish favorable hydrophobic interactions with the target protein. researchgate.netnih.gov

For example, aryl-morpholine motifs are known to be key pharmacophoric elements for selective interaction with specific molecular targets, such as the PI3K kinase family. nih.gov The ability of morpholine to improve both potency and pharmacokinetic properties makes it an invaluable component in the design of novel therapeutic agents. researchgate.netresearchgate.net

Influence on Pharmacokinetic Properties, Including Blood-Brain Barrier Penetration and Compound Half-life

The morpholine moiety plays a crucial role in modulating the pharmacokinetic properties of quinazoline derivatives, including their ability to cross the blood-brain barrier (BBB) and their metabolic half-life. nih.gove3s-conferences.org The inclusion of a morpholine ring can enhance the solubility and brain permeability of a compound due to its pKa value, which is similar to the pH of blood. nih.gov This characteristic is particularly advantageous for developing drugs targeting the central nervous system (CNS). nih.gov

For instance, in a series of histamine (B1213489) H3 receptor antagonists, the substitution of a piperidine ring with a morpholine resulted in improved potency and CNS druggability. The morpholine-containing compound, JNJ-10181457, exhibited a shorter plasma half-life and a greater ability to penetrate the BBB. nih.gov This suggests that the morpholine group can be strategically employed to optimize the pharmacokinetic profile of drug candidates for CNS applications. nih.govwipo.int

The pharmacokinetic properties of several quinazoline derivatives, including those with morpholine substitutions, are influenced by their interactions with efflux transporters at the BBB. nih.gov The half-life of BBB disruption and, consequently, drug delivery can be influenced by various factors. nih.gov Generally, uncharged molecules cross the BBB much more effectively than their ionized counterparts. nih.gov

Table 1: Impact of Morpholine Substitution on Pharmacokinetic Parameters

| Compound/Modification | Effect on BBB Penetration | Effect on Half-life | Reference |

| JNJ-10181457 (Morpholine-containing) | Increased | Shorter plasma half-life | nih.gov |

| Piperidine-containing analogue | Lower | Longer plasma half-life | nih.gov |

| General Quinazoline Derivatives | Can be enhanced with specific substitutions | Variable, influenced by overall structure | wipo.int |

SAR Modeling and Ligand-Protein Interactions

The nitrogen atoms at positions 1 (N1) and 3 (N3) of the quinazoline core are fundamental for the inhibitory activity of these compounds against the epidermal growth factor receptor tyrosine kinase (EGFR-TK). mdpi.comkemdikbud.go.id The N1 atom of the quinazoline ring typically forms a critical hydrogen bond with the hinge region of the ATP binding pocket of EGFR, specifically with the backbone NH of a methionine residue (Met793 or Met769). mdpi.comkemdikbud.go.idnih.govjapsonline.com This interaction is a key anchor point for the inhibitor within the active site. japsonline.com

The N3 atom is also involved in hydrogen bonding, often through a water-mediated bridge, with residues such as threonine (Thr766 or Thr854) and glutamine (Gln767). mdpi.comkemdikbud.go.idnih.gov These hydrogen bonds contribute to a tighter binding conformation of the inhibitor to the active site, leading to increased potency. nih.gov Electron-donating groups at the 6 and/or 7 positions of the quinazoline ring can enhance the ability of N1 and N3 to engage in these crucial hydrogen bonding interactions. ekb.eg

Lipophilic substituents attached to the quinazoline scaffold play a vital role in occupying hydrophobic pockets within the ATP-binding site of EGFR, thereby enhancing the affinity and potency of the inhibitors. nih.gov The 4-anilino moiety, a common feature in many quinazoline-based EGFR inhibitors, extends into a deep hydrophobic pocket.

Substitutions on this aniline ring, such as chlorine and fluorine, can further increase affinity through hydrophobic interactions. nih.gov For example, smaller and more lipophilic substituents like -F and -Cl on the aniline moiety have been shown to enhance the affinity for EGFR. nih.gov The strategic placement of these lipophilic groups allows the inhibitor to occupy specific regions of the binding pocket that are not accessible to ATP, contributing to the compound's inhibitory activity. nih.gov Modifications at the C-6 position with electronegative substituents can also foster optimal polar interactions and hydrophobic contacts within the ATP-binding site, significantly enhancing inhibitory activity. nih.govacs.org

Table 2: Key Interactions of Quinazoline Derivatives with EGFR-TK

| Structural Feature | Interacting Residue(s) | Type of Interaction | Significance | Reference |

| Quinazoline N1 | Met793 / Met769 | Hydrogen Bond | Anchors inhibitor in the hinge region | mdpi.comkemdikbud.go.idnih.govjapsonline.com |

| Quinazoline N3 | Thr766 / Thr854 / Gln767 | Water-mediated Hydrogen Bond | Stabilizes binding conformation | mdpi.comkemdikbud.go.idnih.gov |

| 4-Anilino Moiety | Hydrophobic Pocket | Hydrophobic Interactions | Increases affinity and potency | nih.gov |

| Lipophilic Substituents on Aniline Ring | Hydrophobic Pocket | Hydrophobic Interactions | Enhances binding affinity | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the binding mechanism of potential drug candidates within the active sites of biological targets.

The 4-anilinoquinazoline (B1210976) core is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. sioc-journal.cnfrontiersin.org Molecular docking studies on closely related 6-bromoquinazoline (B49647) derivatives reveal a consistent binding mode within the ATP pocket of EGFR. nih.govnih.gov The quinazoline (B50416) ring system typically anchors the molecule in the hinge region through a critical hydrogen bond. For instance, the N1 atom of the quinazoline core often forms a hydrogen bond with the backbone amide of a key methionine residue (Met793 in EGFR), mimicking the interaction of the adenine (B156593) portion of ATP. nih.gov

The 6-bromo substituent extends into a hydrophobic pocket, enhancing binding affinity. The morpholine (B109124) group at the C4-position is expected to occupy the solvent-exposed region of the binding site, where its polarity can improve solubility without disrupting key binding interactions. Further hydrophobic and van der Waals interactions with residues such as Lys745, Val726, and Leu820 contribute to the stability of the ligand-receptor complex. sioc-journal.cnnih.gov In a study of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, a binding energy of -6.7 kcal/mol against EGFR was calculated, indicating a strong binding affinity. nih.gov

Similarly, Ephrin type-B receptor 3 (EphB3) has been identified as a target for quinazoline-based inhibitors. Docking studies on a structurally analogous compound, 4-((6-bromoquinazolin-4-yl)amino)benzenesulfonamide, within the EphB3 active site (PDB: 5L6P) have provided insights into potential interactions. nih.gov These studies predict that the quinazoline and sulfonamide moieties form essential interactions. Notably, interactions with the residue Leu779 are common, either through hydrogen bonding or π-alkyl interactions, suggesting a high affinity for the EphB3 kinase. nih.gov

| Interacting Residue | Interaction Type | Interacting Ligand Moiety |

|---|---|---|

| Leu779 | Hydrogen Bond / π-Alkyl | Sulfonamide / Quinazoline |

| Lys661 | Hydrogen Bond | Quinazoline Nitrogen |

| Met776 | Hydrophobic | Quinazoline Ring |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to calculate various molecular properties, including electronic energies, orbital distributions, and spectroscopic features.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. wuxiapptec.comajchem-a.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

DFT calculations, often using the B3LYP functional with a 6-31+G(d,p) basis set, have been performed on related 6-bromoquinazoline structures. nih.gov For 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, the calculated HOMO-LUMO energy gap was 4.71 eV. nih.gov This relatively large gap suggests that the compound is thermodynamically stable. nih.govwuxibiology.com The HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is spread over the electron-accepting regions, indicating the most probable sites for electrophilic and nucleophilic attacks, respectively. sci-hub.box

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.55 | Electron-donating ability |

| ELUMO | -1.84 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.71 | High kinetic stability, low reactivity |

DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, using methods like the Gauge-Invariant Atomic Orbital (GIAO), can provide excellent correlation with experimental data, helping to assign complex spectra. researchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net DFT methods, such as B3LYP, can predict the vibrational modes associated with specific functional groups. For quinazoline derivatives, characteristic vibrational bands include C=N and C=C stretching in the aromatic rings, C-H stretching and bending modes, and vibrations associated with the morpholine and bromo substituents. nih.govnih.gov A study on 6-bromo-quinazoline derivatives showed good agreement between the calculated and experimental IR spectra, confirming the successful synthesis and structural integrity of the compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed information on the conformational stability and dynamics of ligand-protein complexes. researchgate.net For quinazoline derivatives targeting EGFR, MD simulations of 100 to 200 nanoseconds are often performed to assess the stability of the docked pose. frontiersin.orgkemdikbud.go.id

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time indicates that the system has reached equilibrium and the ligand remains securely bound within the active site. nih.gov The Root Mean Square Fluctuation (RMSF) is also analyzed to identify the flexibility of individual amino acid residues upon ligand binding. These simulations confirm the stability of crucial interactions, such as the hydrogen bond to the hinge region (Met793 in EGFR), which is vital for the inhibitory activity of the compound. researchgate.netnih.gov

In Silico ADME-Tox Parameter Prediction for Compound Profiling

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound is essential to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. sciensage.infoucj.org.ua Various computational models and web-based tools, such as SwissADME and pkCSM, are used to estimate these properties based on the molecular structure. wuxibiology.comlew.ro

For quinazoline derivatives, in silico ADME predictions are routinely performed. mdpi.comresearchgate.net The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties, such as aqueous solubility and metabolic stability, which can lead to an enhanced pharmacokinetic profile. researchgate.net Predictions for 4-(6-bromoquinazolin-4-yl)morpholine would likely focus on parameters guided by Lipinski's Rule of Five, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter. nih.gov

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~294 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.0 - 3.0 | Optimal lipophilicity for permeability |

| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| BBB Permeability | No | Reduced risk of central nervous system side effects |

| P-gp Substrate | No | Lower potential for drug efflux |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

Medicinal Chemistry and Drug Discovery Applications of 4 6 Bromoquinazolin 4 Yl Morpholine Scaffold

Target Identification and Validation Strategies

Identifying the specific molecular targets of a compound is a foundational step in drug discovery, transforming a bioactive "hit" into a viable therapeutic lead. For the 4-(6-bromoquinazolin-4-yl)morpholine scaffold, which is frequently associated with kinase inhibition, a multi-pronged approach combining computational predictions and experimental validation is essential for accurately identifying and validating its biological targets. mdpi.comfrontiersin.org

Integration of Experimental and Computational Approaches for Target Discovery

The discovery of targets for quinazoline-morpholine derivatives is significantly accelerated by the synergy between computational modeling and experimental biology. nih.gov This integrated approach allows for the rational design of molecules and efficient validation of their biological activity.

Computational techniques are pivotal in the initial stages of target discovery. nuvisan.com Molecular docking simulations are employed to predict how novel quinazoline-morpholine analogues might bind to the active sites of known targets, such as the ATP-binding pocket of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). mdpi.commdpi.com These simulations provide insights into binding affinities and key molecular interactions, helping to prioritize which compounds to synthesize. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of a series of compounds with their biological activities, guiding the design of new derivatives with enhanced potency. nuvisan.com

These in silico predictions are then validated through a range of experimental assays. Synthesized compounds are tested in vitro for their inhibitory activity against specific purified enzymes. acs.org For instance, kinase inhibition assays are used to determine the IC₅₀ values of compounds against a panel of kinases, revealing both the primary target and the selectivity profile. mdpi.com Cellular assays are also crucial, where the antiproliferative activity of the compounds is evaluated against various cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon). mdpi.com This dual approach ensures that computational hypotheses are rigorously tested in biologically relevant systems, leading to a more accurate identification of the compound's molecular target and mechanism of action. nih.gov

Application of CRISPR Screens for Target Identification and Validation

In modern drug discovery, Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based genetic screens have emerged as a powerful and unbiased tool for target deconvolution and validation. nih.govebi.ac.uk While traditional methods identify targets based on known binding interactions, CRISPR screens can elucidate a compound's mechanism of action by identifying genes that are essential for its activity. biologists.comnih.gov

The application of a genome-wide CRISPR-Cas9 knockout screen for a novel bioactive compound, such as an analogue derived from the this compound scaffold, follows a clear logic. If a compound is found to inhibit cancer cell proliferation in a phenotypic screen, a CRISPR library can be introduced into a large population of these cells to generate a pool where each cell has a single gene knocked out. nih.gov This cell population is then treated with the compound at a lethal concentration. The underlying principle is that cells in which the drug's specific molecular target has been knocked out will no longer be affected by the compound and will survive and proliferate. d4-pharma.com

By sequencing the guide RNAs present in the surviving cell population, researchers can identify the genes whose knockout confers resistance to the compound, thus pinpointing the drug's target or critical components of its signaling pathway. nih.gov This methodology is invaluable not only for validating an expected target but also for discovering novel targets or elucidating off-target effects that may contribute to a drug's efficacy or toxicity. biologists.comnih.gov This approach represents a state-of-the-art strategy to confirm the targets of novel quinazoline-morpholine derivatives and understand their cellular effects comprehensively. ebi.ac.uk

Lead Compound Identification and Optimization

Once a promising scaffold and its primary molecular target are identified, the subsequent phases of drug discovery focus on identifying a potent lead compound and optimizing its properties to create a viable drug candidate. This process involves extensive screening and iterative chemical modification guided by structure-activity relationship (SAR) studies.

Strategies for Optimizing Compound Potency and Selectivity

The optimization of a lead compound is an iterative process aimed at enhancing its potency against the desired target while minimizing activity against other targets to reduce potential side effects. This is primarily achieved through detailed Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the molecule to understand the contribution of each component to its biological activity.

For the quinazoline-morpholine scaffold, SAR studies have revealed several key insights. Modifications at the C-2, C-6, and C-7 positions of the quinazoline (B50416) ring have been shown to significantly influence potency and selectivity. mdpi.com The morpholine (B109124) ring itself is not merely a solubilizing group; it plays a critical role in orienting the molecule within the target's binding site and can be modified to achieve dramatic gains in selectivity. A striking example comes from the development of mTOR inhibitors, where replacing a standard morpholine ring with a bridged morpholine analogue led to a 26,000-fold increase in selectivity for mTOR over the closely related kinase PI3Kα.

The following table presents representative data from studies on quinazoline-based kinase inhibitors, illustrating how structural modifications impact their inhibitory activity.

| Compound | Target Kinase | Modification | IC₅₀ (nM) | Reference Cell Line |

|---|---|---|---|---|

| Derivative 12 | EGFRT790M / VEGFR-2 | Quinazoline sulfonamide | 72.8 / 52.3 | MCF-7 |

| Compound 21 | VEGFR-2 | Thioacetyl-benzohydrazide at C-2 | 4600 | HepG2 |

| Compound 9h | Aurora A | Vinyl-quinazoline | 2.8 | MDA-MB-231 |

| Compound 45 | EGFR / VEGFR | Diarylurea at C-4 of terminal phenyl | 51 / 14 | N/A |

| Compound 23 | c-Met / VEGFR-2 | 3-substituted quinazoline-2,4-dione | ~52-84 | HCT-116 |

Data compiled from multiple sources illustrating the impact of structural changes on kinase inhibition. mdpi.commdpi.comebi.ac.uk

Design and Synthesis of Novel Quinazoline-Morpholine Analogues

The development of new and effective therapeutic agents relies on the creative design and efficient synthesis of novel molecular structures. For the this compound scaffold, established synthetic routes allow for the systematic creation of diverse analogues for biological evaluation.

A common and effective synthetic strategy begins with the construction of the quinazolinone core. This is often followed by a chlorination step, typically using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to convert the 4-oxo group into a more reactive 4-chloro substituent. This 4-chloroquinazoline (B184009) intermediate is then susceptible to nucleophilic aromatic substitution (SNAr). In the final key step, the chlorine atom is displaced by morpholine, which acts as the nucleophile, to yield the desired 4-morpholinoquinazoline product.

The "bromo" substituent at the C-6 position is particularly useful as it provides a chemical handle for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling extensive exploration of the chemical space to optimize the compound's properties. The design of these novel analogues is often guided by computational modeling and a deep understanding of the SAR of previous generations of compounds, aiming to create new molecules with superior potency, selectivity, and drug-like properties. mdpi.com

Chemical Modification Strategies Aimed at Enhanced Activity and Specificity

The 6-bromo substituent on the quinazoline ring of this compound is a key feature for synthetic elaboration, allowing chemists to introduce a diverse range of functional groups through various cross-coupling reactions. These modifications are strategically employed to explore the structure-activity relationship (SAR) and optimize the compound's interaction with biological targets, thereby enhancing its potency and selectivity.

Palladium-catalyzed cross-coupling reactions are the primary tools for modifying this scaffold. The most common among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 6-bromoquinazoline (B49647) with various aryl or heteroaryl boronic acids or esters. wikipedia.orgharvard.edu This strategy allows for the introduction of substituted phenyl, pyridyl, or other aromatic rings at the C-6 position. The addition of these groups can lead to enhanced binding affinity with target proteins by establishing additional hydrophobic, pi-stacking, or hydrogen bond interactions. Studies on related 6-substituted quinazolines have shown that the nature of the aryl group introduced can drastically influence cytotoxic activity against cancer cell lines. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 6-bromoquinazoline and a terminal alkyne. organic-chemistry.orgwikipedia.org This introduces a linear and rigid alkynyl linkage, which can be used to probe deeper into a protein's binding pocket or to connect to other pharmacophores. The resulting alkynes can also serve as intermediates for further chemical transformations. This method has been successfully used to prepare 6-alkynyl-4-anilinoquinazoline derivatives that show potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary or secondary amines at the 6-position. This modification is particularly valuable for creating derivatives that can form crucial hydrogen bonds with target enzymes or receptors. For instance, 4-anilino-6-aminoquinazoline derivatives have been synthesized and identified as potential inhibitors of the MERS-CoV virus, demonstrating the therapeutic potential unlocked by C-6 amination. nih.gov

These modification strategies allow for the systematic variation of substituents at the C-6 position, leading to the generation of focused compound libraries. The screening of these libraries against biological targets, such as protein kinases, has led to the identification of highly potent and selective inhibitors. For example, research has demonstrated that the presence of a halogen atom, like bromine, at the 6-position of the quinazoline ring can significantly improve anticancer effects. nih.gov

Table 1: Key Chemical Modification Strategies for the this compound Scaffold

| Reaction Name | Reagents | Bond Formed | Introduced Moiety | Therapeutic Goal |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base | C-C | Aryl or Heteroaryl group | Enhance binding affinity, Modulate cytotoxicity |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkynyl) | Alkynyl group | Probe binding pockets, Intermediate for further synthesis |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N | Amino group | Introduce H-bond donors/acceptors, Improve solubility |

Development of Three-Dimensional Scaffolds for Diverse Compound Library Assembly

Modern drug discovery increasingly emphasizes the exploration of three-dimensional (3D) chemical space to identify novel drug candidates with improved properties. Molecules with greater 3D complexity often exhibit higher selectivity and better pharmacokinetic profiles compared to their flatter, aromatic counterparts. The this compound scaffold serves as an excellent starting point for building such complex, three-dimensional structures.

The inherent geometry of the scaffold, which combines the rigid, planar quinazoline ring system with the non-planar, chair-conformation of the morpholine ring, provides a well-defined vectoral orientation for substituents. The C-6 bromine atom acts as a key anchoring point for extending the molecule into 3D space.

Using the cross-coupling reactions mentioned previously (Suzuki, Sonogashira, etc.), chemists can introduce bulky and conformationally restricted groups at the 6-position. This process, known as scaffold decoration, allows for the systematic assembly of compound libraries with diverse spatial arrangements. For example, coupling with chiral boronic acids or alkynes can introduce stereocenters, leading to diastereomeric or enantiomeric products whose differential biological activities can provide insights into the stereochemical requirements of the target binding site.

This concept of "scaffold hopping" or elaboration aims to create novel molecular frameworks that retain the key pharmacophoric features of the original lead while exploring new regions of chemical space. nih.govnih.gov By building upon the quinazoline-morpholine core, it is possible to generate libraries of compounds that possess greater structural diversity and are more likely to yield hits with novel mechanisms of action or improved drug-like properties. The morpholine moiety itself is often used in medicinal chemistry to act as a scaffold that directs appendages into the correct 3D position for optimal target interaction.

Broader Role in Developing Therapeutically Significant Agents within Heterocyclic Systems

The this compound structure is a hybrid of two "privileged" heterocyclic systems: quinazoline and morpholine. Both moieties are ubiquitous in medicinal chemistry and contribute significantly to the development of therapeutically important agents. mdpi.com

The quinazoline scaffold is at the heart of numerous FDA-approved drugs, particularly in oncology. Its derivatives are well-known as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Drugs like Gefitinib (B1684475) and Erlotinib (B232), which feature a 4-anilinoquinazoline (B1210976) core, have revolutionized the treatment of certain cancers. The quinazoline ring system mimics the adenine (B156593) portion of ATP, allowing it to bind competitively to the ATP-binding site of kinases. The 6-position of this ring is a critical site for substitution to modulate potency and selectivity. nih.gov

The morpholine ring is a versatile pharmacophore frequently incorporated into drug candidates to optimize their physicochemical properties. mdpi.com Its inclusion can lead to:

Improved Solubility: The polar ether and amine functionalities of morpholine can enhance aqueous solubility, which is often a challenge for flat, aromatic compounds.

Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve a drug's half-life and oral bioavailability.

Favorable Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can establish beneficial van der Waals contacts within a protein binding site.

The combination of these two scaffolds in 4-(quinazolin-4-yl)morpholine derivatives has led to the discovery of agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The 6-bromo derivative serves as a pivotal intermediate, enabling the synthesis of compounds targeting various enzymes and receptors with high affinity and specificity. nih.govmdpi.com

Table 2: Examples of Therapeutically Relevant Quinazoline Derivatives

| Compound Class | Biological Target | Therapeutic Area | Role of Quinazoline/Morpholine Scaffold |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Oncology | Quinazoline acts as an ATP-competitive hinge-binder. |

| 4-Morpholino-2-phenylquinazolines | PI3 Kinase | Oncology | The morpholine group enhances solubility and potency. |

| 6-Aminoquinazoline derivatives | MERS-CoV | Virology | The 6-amino group, installed via the bromo-intermediate, is crucial for activity. nih.gov |

| 2,4-Disubstituted quinazolines | Tubulin | Oncology | The quinazoline core serves as a rigid scaffold for positioning aryl groups. |

Future Research Directions and Translational Perspectives

Exploration of Unconventional Molecular Targets

While quinazoline (B50416) derivatives are well-known as kinase inhibitors, future research should venture beyond these conventional targets. The unique electronic and steric properties conferred by the bromine and morpholine (B109124) moieties may enable 4-(6-bromoquinazolin-4-yl)morpholine and its analogues to interact with less conventional targets. Exploration into its potential as an inhibitor of enzymes such as DNA-dependent protein kinase (DNA-PK) or as a modulator of protein-protein interactions could unveil novel therapeutic applications. otavachemicals.com The inherent versatility of the quinazoline scaffold suggests that a broader screening against a diverse panel of biological targets is warranted to uncover previously unappreciated activities.

Development of Multi-Target Kinase Inhibitors for Complex Diseases

The complexity of diseases like cancer often necessitates therapeutic agents that can modulate multiple signaling pathways simultaneously. Quinazoline-based compounds have demonstrated potential as multi-kinase inhibitors, and this compound is a prime candidate for development in this area. nih.govnih.gov Future research should focus on designing analogues that can potently inhibit a strategically selected combination of kinases involved in a specific pathology. For instance, dual inhibition of receptor tyrosine kinases like EGFR and VEGFR, or targeting both a primary kinase and a resistance-conferring mutant, could lead to more durable and effective treatments. mdpi.com The development of such multi-target agents could provide a significant therapeutic advantage over existing treatments for complex diseases. nih.gov

Below is a table summarizing the activity of a related multi-kinase inhibitor, BPR1K871, which shares the quinazoline core, highlighting the potential for this class of compounds.

| Cell Line | IC50 (nM) | Xenograft Model Efficacy |

| MOLM-13 | <10 | Significant tumor growth inhibition |

| MV4-11 | <10 | Significant tumor growth inhibition |

| COLO205 | <100 | Significant tumor growth inhibition |

| Mia-PaCa2 | <100 | Significant tumor growth inhibition |

This data for BPR1K871 is illustrative of the potential for quinazoline-based multi-kinase inhibitors. nih.gov

Advancements in Synthetic Methodologies for Accessing Complex Analogues

To fully explore the therapeutic potential of this compound, the development of advanced synthetic methodologies is crucial. While the synthesis of the core structure is relatively straightforward, accessing a diverse library of complex analogues will require innovative chemical strategies. nih.govmdpi.com This includes the development of novel cross-coupling reactions to modify the quinazoline core, as well as efficient methods for the synthesis of substituted morpholine rings. enamine.netenamine.net Such advancements will enable the rapid generation of a wide array of derivatives, facilitating a comprehensive exploration of the structure-activity relationship (SAR). researchgate.net

Integration of Advanced Computational Techniques in Rational Drug Design

The rational design of novel this compound analogues can be significantly accelerated through the integration of advanced computational techniques. Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of these compounds with their biological targets, helping to explain their activity and guide the design of more potent and selective inhibitors. nih.govnih.gov Furthermore, computational methods can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like properties. nih.govresearchgate.net The use of these in silico tools will be instrumental in streamlining the drug discovery process and reducing the reliance on costly and time-consuming experimental screening. researchgate.net

Q & A

Q. Key considerations :

- Purification via column chromatography or recrystallization is critical to isolate the target compound.

- Reaction efficiency depends on solvent choice, temperature, and steric/electronic effects of substituents.

Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral assignments resolved?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming molecular structure, with aromatic protons (6-8 ppm) and morpholine protons (3-4 ppm) providing distinct signatures. Overlapping peaks can be resolved using 2D techniques (e.g., COSY, HSQC) .

- IR spectroscopy : C-H stretching (2980–3145 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) help identify functional groups. Pressure-dependent IR studies reveal conformational changes (e.g., phase transitions at ~1.7 GPa) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, crucial for distinguishing isomers or impurities.

Q. Data contradiction resolution :

- Cross-validate with computational methods (e.g., DFT for vibrational mode assignments) .

- Use X-ray crystallography as a definitive structural validation tool .

How do high-pressure conditions influence the structural and vibrational properties of this compound?

Answer:

High-pressure Raman/IR studies on morpholine derivatives reveal:

- Phase transitions : Pressure-induced splitting/merging of vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) suggests conformational rearrangements. Discontinuities in dω/dp plots at ~0.7, 1.7, and 2.5 GPa indicate possible phase changes .

- Hydrogen bonding : C-H···O interactions may weaken under pressure, altering crystal packing.

- Methodological recommendations :

- Combine high-pressure spectroscopy with XRD to correlate vibrational changes with lattice distortions.

- Use diamond anvil cells (DACs) for pressures up to 10 GPa.

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

- Disorder in morpholine rings : Flexible morpholine moieties often exhibit positional disorder. Mitigate this by:

- Twinned crystals : Use twin refinement protocols in SHELXL or PLATON to deconvolute overlapping reflections.

- Validation tools : Check for outliers using R-factors, Hirshfeld surfaces, and residual density plots.

How can researchers resolve contradictions in synthetic yield data for this compound derivatives?

Answer:

- Parameter optimization : Screen solvents (e.g., DMF vs. THF), bases (e.g., NaOH vs. K₂CO₃), and temperatures to identify yield-limiting factors.

- Reaction monitoring : Use LC-MS or in situ IR to track intermediate formation and side reactions.

- Statistical analysis : Apply design-of-experiments (DoE) to quantify the impact of variables (e.g., time, catalyst loading) .

- Reproducibility checks : Cross-validate results with alternative methods (e.g., microwave vs. traditional heating).

What advanced computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Predict reaction pathways (e.g., nucleophilic substitution barriers) and transition states using Gaussian or ORCA.

- Molecular docking : For biological studies, model interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger.

- MD simulations : Study solvent effects and conformational dynamics under varying conditions (e.g., temperature, pressure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.